molecular formula C23H24ClN3O3 B11430871 ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11430871
M. Wt: 425.9 g/mol
InChI Key: VPQVCGNSMGMBKM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the 4-chlorophenyl and 3,4-dihydroisoquinolin-2(1H)-ylmethyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydropyrimidine core, along with the 4-chlorophenyl and 3,4-dihydroisoquinolin-2(1H)-ylmethyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-22(28)20-19(14-27-12-11-15-5-3-4-6-17(15)13-27)25-23(29)26-21(20)16-7-9-18(24)10-8-16/h3-10,21H,2,11-14H2,1H3,(H2,25,26,29)

InChI Key

VPQVCGNSMGMBKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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